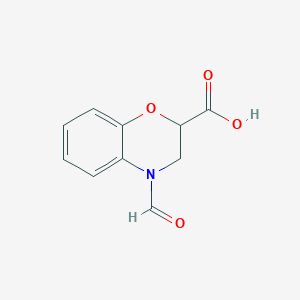

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-6-11-5-9(10(13)14)15-8-4-2-1-3-7(8)11/h1-4,6,9H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHXYYPINCVPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the Mannich condensation reaction. This reaction involves the condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline . The reaction is usually carried out under acidic conditions to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free microwave thermolysis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol compared to conventional methods . This method not only increases the yield but also reduces the reaction time significantly.

Chemical Reactions Analysis

Types of Reactions

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The hydrogen atoms on the benzoxazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

Oxidation: 4-carboxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

Reduction: 4-hydroxymethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide as an anticancer agent. Compounds containing oxadiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Antitubercular Activity

Research has indicated that compounds similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide show promise against Mycobacterium tuberculosis. In vitro studies have reported varying degrees of inhibition against this pathogen when tested alongside standard antitubercular drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Example Synthesis Scheme

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Hydrazine + Carboxylic Acid | Heat |

| 2 | Coupling | Oxadiazole + Benzothiazole | Base Catalysis |

| 3 | Functionalization | Various Substituents | Varies |

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers investigated the cytotoxic effects of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer properties .

Case Study 2: Antimicrobial Testing

In a separate study focusing on antimicrobial activity, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains, indicating strong antibacterial potential .

Mechanism of Action

The mechanism of action of 4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The benzoxazine ring system can also interact with various receptors and enzymes, contributing to its biological activities.

Comparison with Similar Compounds

Key Observations :

Key Findings :

- The formyl group’s electron-withdrawing nature may enhance binding to CysLT receptors by stabilizing charge interactions, as suggested by docking studies .

- Bulky substituents (e.g., in ONO-2050297) improve receptor selectivity but reduce metabolic stability compared to smaller analogs .

Spectral Data Comparison

Biological Activity

4-Formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C10H9NO4

- Molecular Weight: 207.18 g/mol

- CAS Number: 1248718-39-9

The structure features a benzoxazine ring, which is known for its diverse pharmacological properties due to the presence of multiple functional groups that can interact with biological targets.

Antioxidant Activity

Research indicates that benzoxazine derivatives exhibit significant antioxidant properties. The presence of the formyl and carboxylic acid groups in this compound enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Several studies have reported the antimicrobial activity of benzoxazine derivatives. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects, particularly as a serotonin receptor antagonist. Research on related benzoxazine derivatives has demonstrated their potential in modulating serotonin signaling pathways, which are implicated in mood disorders and neurodegenerative diseases . Specifically, the ability to antagonize the 5HT3 receptor suggests a role in managing anxiety and depression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- Substituents at the 2 Position: The introduction of various substituents at this position has been shown to enhance antagonistic activity at serotonin receptors. For example, dimethyl substitutions yield higher activity compared to methyl or phenyl groups .

| Substituent Type | Activity Level |

|---|---|

| Dimethyl | High |

| Methyl | Moderate |

| Phenyl | Low |

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacities of several benzoxazine derivatives, including this compound. The results indicated that this compound exhibited superior radical scavenging ability compared to traditional antioxidants like ascorbic acid and tocopherol .

Neuroprotective Study

In a preclinical model assessing neuroprotective effects against neurotoxicity induced by beta-amyloid peptides, this compound demonstrated significant protective effects on neuronal cells. The study highlighted its potential for therapeutic applications in Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, and how can reaction conditions be optimized?

- The compound is synthesized via regioselective formylation of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives. Key steps include benzylation of the benzoxazine core followed by formylation using Vilsmeier-Haack conditions (POCl₃/DMF). Optimization involves adjusting reaction temperature (70–90°C), catalyst stoichiometry, and solvent polarity. Yields range from 60–75%, with purity confirmed by elemental analysis (e.g., C: 57.70%, H: 4.75%, N: 3.91%) and IR spectroscopy (ν ~1741 cm⁻¹ for carbonyl groups) .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Key Analytical Data |

|---|---|---|---|

| Benzylation | Benzyl chloride, K₂CO₃, DMF, 80°C | 85% | NMR (aromatic H integration) |

| Formylation | POCl₃/DMF, 70°C | 69% | IR: 1741 cm⁻¹ (C=O) |

Q. How is the structure of this compound confirmed experimentally?

- Structural confirmation relies on multimodal spectroscopy:

- NMR : Distinct signals for the formyl proton (~10.2 ppm, singlet) and benzoxazine ring protons (δ 3.8–4.5 ppm, multiplet).

- IR : Peaks at ~1741 cm⁻¹ (ester/acid C=O) and ~1680 cm⁻¹ (formyl C=O).

- X-ray crystallography : Resolves dihydrobenzoxazine ring conformation and hydrogen-bonding networks (e.g., O–H···O interactions in lattice structures) .

Q. What computational tools are available to predict physicochemical properties of this compound?

- PubChem and DSSTox provide canonical SMILES (C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)C(=O)O)Cl), InChIKey (XFSNYZOUSWRPPL-UHFFFAOYSA-N), and molecular formula (C₁₄H₉ClO₃) for property prediction. DFT calculations can model electronic properties (e.g., HOMO-LUMO gaps) and lattice energies, aiding in stability assessments .

Advanced Research Questions

Q. How does regioselectivity in formylation impact the functionalization of the benzoxazine scaffold?

- Regioselectivity is governed by electronic and steric factors. The formyl group preferentially attaches to the para position of the benzoxazine ring due to electron-donating effects from the oxygen atom. Competing pathways (e.g., ortho-formylation) are minimized using bulky directing groups or low-temperature conditions. Kinetic studies (e.g., time-resolved NMR) can track intermediate formation .

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

- Chiral resolution via HPLC with amylose-based columns or enzymatic kinetic resolution (e.g., lipase-mediated ester hydrolysis) separates enantiomers. Epimeric purity is validated using chiral shift reagents in ¹H NMR or polarimetry. Pharmacopeial guidelines recommend monitoring co-eluting epimers under varied chromatographic conditions (e.g., pH-adjusted mobile phases) .

Q. How do pH and solvent stability affect the compound’s suitability for pharmacological studies?

- Stability assays (e.g., 24-hour exposure to buffers at pH 1–12) reveal degradation pathways. The carboxylic acid group is prone to decarboxylation under acidic conditions (pH < 3), while the formyl moiety oxidizes in alkaline media (pH > 10). LC-MS/MS quantifies degradation products (e.g., 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid as a major byproduct) .

Q. What methods are recommended for impurity profiling in bulk synthesis?

- High-resolution LC-MS (Q-TOF) identifies trace impurities (<0.1%), such as unreacted intermediates or over-formylated derivatives. Pharmacopeial standards (e.g., EP/JP monographs) mandate thresholds for specified unidentified impurities (e.g., ≤0.15% w/w) and require orthogonal validation via ¹³C NMR .

Methodological Considerations

- Stereochemical Analysis : Use ROESY NMR to confirm spatial proximity of protons in diastereomers .

- Crystallization Optimization : Co-crystallization with benzoic acid derivatives improves crystal lattice stability, as seen in piperazin-1-ium salt systems .

- Database Utilization : Cross-reference DSSTox (DTXSID80688921) for toxicological data and PubChem for bioactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.